molecular formula C15H14N4O6S B14364128 N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline CAS No. 93734-97-5

N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline

Cat. No.: B14364128
CAS No.: 93734-97-5
M. Wt: 378.4 g/mol
InChI Key: OQPDSAWVGXPWDE-UHFFFAOYSA-N
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Description

N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline is an organic compound characterized by the presence of a benzenesulfonyl group, a propylideneamino linkage, and a dinitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline typically involves the reaction of 3-(benzenesulfonyl)propylideneamine with 2,4-dinitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-benzenesulfonamide: Shares the benzenesulfonyl group but differs in the alkyl chain and functional groups.

    2,4-dinitroaniline: Contains the dinitroaniline moiety but lacks the benzenesulfonyl and propylideneamino groups.

Uniqueness

N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

93734-97-5

Molecular Formula

C15H14N4O6S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C15H14N4O6S/c20-18(21)12-7-8-14(15(11-12)19(22)23)17-16-9-4-10-26(24,25)13-5-2-1-3-6-13/h1-3,5-9,11,17H,4,10H2

InChI Key

OQPDSAWVGXPWDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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